Superior Sigma-1 Binding Affinity and Selectivity Ratio vs BD-1063, BD-1047, and S1RA
NE-100 hydrochloride displays a σ1 receptor Ki of 0.86–1.03 nM, which is approximately 9‑fold more potent than BD‑1063 (Ki = 9 nM) and 16‑fold more potent than S1RA (Ki = 17 nM) [1]. Although BD‑1047 has a similar σ1 affinity (IC50 = 0.93 nM), its selectivity for σ1 over σ2 is about 50‑fold, whereas NE‑100 achieves >55‑fold (up to 205‑fold) selectivity [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki/IC50) and σ1/σ2 selectivity ratio |
|---|---|
| Target Compound Data | NE-100: Ki = 0.86‑1.03 nM (σ1); >55‑fold selectivity over σ2 |
| Comparator Or Baseline | BD-1063: Ki = 9 nM, ~49‑fold σ2 selectivity; BD-1047: IC50 = 0.93 nM, ~50‑fold σ2 selectivity; S1RA: Ki = 17 nM, σ2 Ki >1,000 nM |
| Quantified Difference | NE‑100 affinity 9‑fold > BD‑1063, 16‑fold > S1RA; selectivity margin ≥10% larger than BD‑1063/BD‑1047 |
| Conditions | Radioligand binding: σ1 = [3H](+)-pentazocine; σ2 = [3H]DTG in guinea pig or rat brain membranes |
Why This Matters
Higher σ1 affinity allows lower working concentrations, reducing non‑specific effects; a wider selectivity margin minimizes σ2 cross‑reactivity, essential for unambiguous pharmacological interpretation.
- [1] InvivoChem. BD1063 HCl datasheet. CAS 206996‑13‑6. View Source
- [2] DBpedia. NE-100. http://dbpedia.org/resource/NE‑100. View Source
